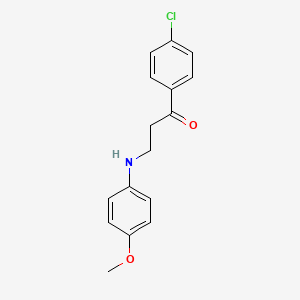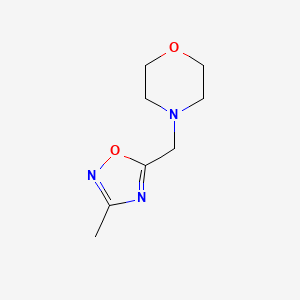
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine” is a compound that contains a morpholine ring and a 1,2,4-oxadiazole ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The 1,2,4-oxadiazole ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine involve complex chemical processes to create derivatives with potential biological activities. For instance, a study focused on the synthesis, characterization, and biological activity screening of a similar compound, highlighting its remarkable anti-tuberculosis and superior antimicrobial activities (Mamatha S.V et al., 2019).
Pharmacological Evaluation
Compounds within this chemical framework have been associated with a broad spectrum of biological activities, including antituberculosis, anticonvulsant, anti-inflammatory, and antimicrobial effects. Such diverse pharmacological evaluations suggest the versatility of these compounds in potential therapeutic applications (T. Naik & K. Chikhalia, 2007).
Antimicrobial and Anti-inflammatory Activities
Derivatives of this compound have shown promising antimicrobial and anti-inflammatory properties. For example, certain compounds have been synthesized and tested for their in vitro and in vivo antitumor potential, demonstrating significant anti-proliferative capabilities towards cancer cells and inhibiting tumoral neovasculature (M. Al‐Ghorbani et al., 2015).
Antioxidant and Antitumor Potentials
The antioxidant and antitumor potentials of these compounds have been explored through various studies, indicating their effectiveness in reducing tumor volume and exhibiting high scavenging activity. Such findings underscore the potential of these derivatives in combating oxidative stress and tumor growth (M. Özil et al., 2018).
Inhibitory Effects on Enzymes and Receptors
Several derivatives have been identified as inhibitors of specific enzymes and receptors, such as phosphoinositide 3-kinase, demonstrating the utility of these compounds in xenograft models of tumor growth. This suggests a targeted approach in the development of new therapeutic agents (R. Alexander et al., 2008).
Propriétés
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-7-9-8(13-10-7)6-11-2-4-12-5-3-11/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYHCRRANDITHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B2406788.png)
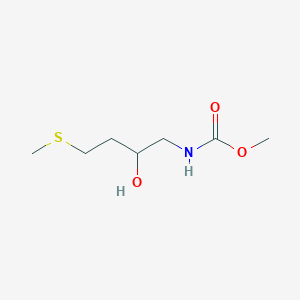
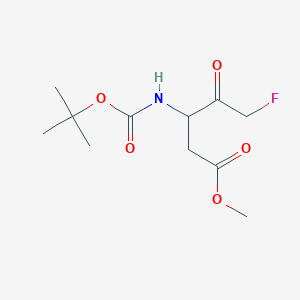

![N-[(4-hydroxy-6-methyl-5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methyl]acetamide](/img/structure/B2406795.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)
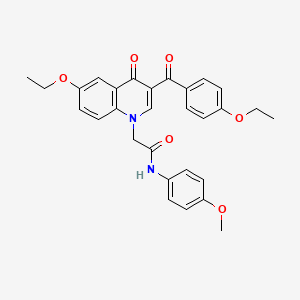
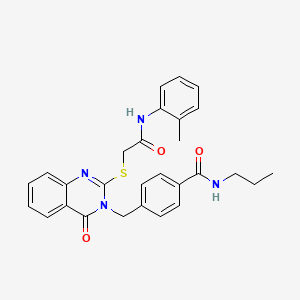
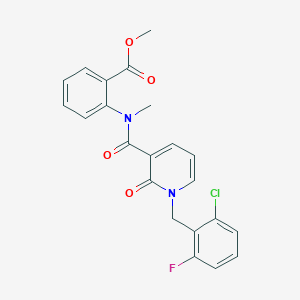
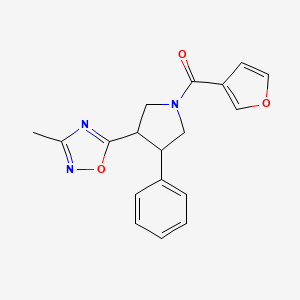
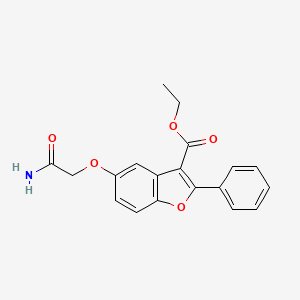
![N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B2406808.png)
